

# A Comparative Guide to OX-34 and Other Anti-Rat CD2 Antibody Clones

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

[Get Quote](#)

For researchers in immunology, neurobiology, and drug development, selecting the appropriate monoclonal antibody is paramount for accurate and reproducible results. This guide provides a detailed comparison of the widely-used OX-34 anti-rat CD2 antibody clone with other commercially available clones, focusing on their performance in key applications and their distinct functional characteristics.

## At a Glance: Comparison of Anti-Rat CD2 Antibody Clones

The following table summarizes the key characteristics of the OX-34 clone and its common alternatives: MRC OX-53, MRC OX-54, and MRC OX-55. This allows for a quick assessment of their suitability for various experimental needs.

Feature	OX-34	MRC OX-53	MRC OX-54	MRC OX-55
Host Species	Mouse	Mouse	Mouse	Mouse
Isotype	IgG2a	IgG1	IgG1	IgG1
Reactivity	Rat	Rat	Rat	Rat
Antigen Recognition	Rat CD2 (T-cells, thymocytes)[1]	Rat CD2	Rat CD2	Rat CD2
Epitope Group	Mutually competitive with MRC OX-53[1]	Mutually competitive with OX-34[1]	Recognizes a distinct epitope from OX-34/OX-53 and OX-55[1]	Recognizes a distinct epitope from OX-34/OX-53 and OX-54[1]
Functional Effect	Non-mitogenic; blocks T-cell proliferation induced by OX-54/OX-55[1][2]	Non-mitogenic; blocks T-cell proliferation induced by OX-54/OX-55[1]	Mitogenic for rat T-cells in combination with MRC OX-55[1][2]	Mitogenic for rat T-cells in combination with MRC OX-54[1][2]
Common Applications	Flow Cytometry, Immunohistochemistry, Immunofluorescence, Functional Assays[3]	Functional Assays	Functional Assays	Functional Assays

## Functional Performance: Proliferative vs. Inhibitory Clones

A key differentiator between these antibody clones lies in their functional effect on rat T lymphocytes.

The clones MRC OX-54 and MRC OX-55 are unique in their ability to induce T-cell proliferation when used in combination.[1][2] This mitogenic property makes them valuable tools for in vitro studies of T-cell activation and signaling. Accessory cells are required for this activation, suggesting a need for cross-linking or other cell-cell interactions.[1]

In contrast, the OX-34 and MRC OX-53 clones are not mitogenic.[1] Furthermore, they have been shown to inhibit the proliferative response induced by the synergistic action of MRC OX-54 and MRC OX-55.[1][2] This inhibitory characteristic makes OX-34 and MRC OX-53 suitable for studies investigating the blockade of T-cell activation or the role of CD2 in immune modulation.

## Application-Specific Performance

While direct, side-by-side quantitative comparisons in the literature are limited, the established applications for each clone provide insights into their performance.

### Flow Cytometry

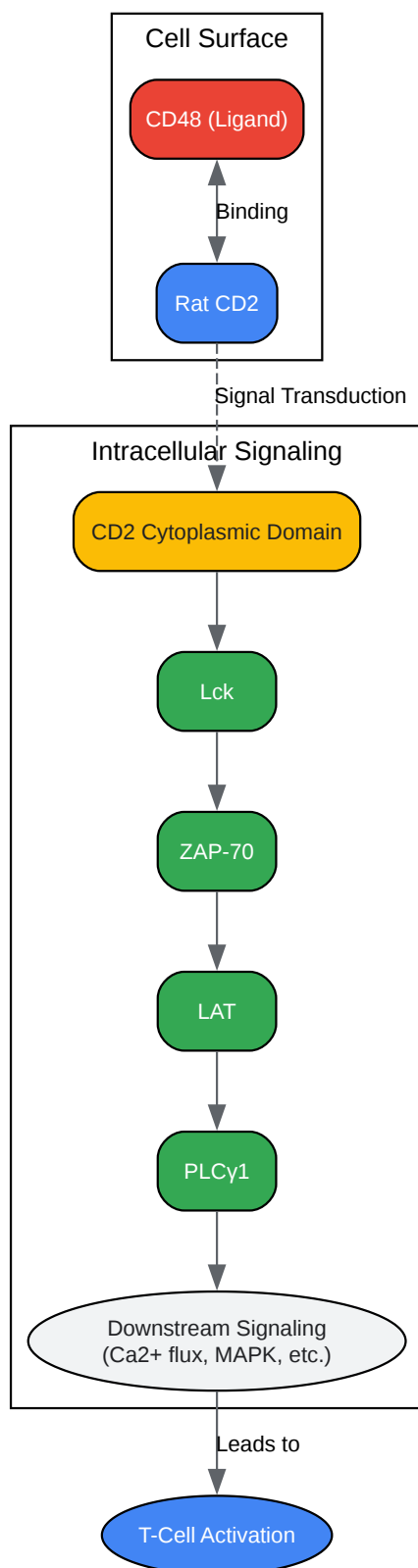
OX-34 is widely cited for its use in flow cytometry for the identification and quantification of CD2-positive cells in rats, which primarily include T-cells and thymocytes. While specific comparative data on staining intensity (e.g., Mean Fluorescence Intensity) against other clones is not readily available, its consistent use in the field suggests reliable performance in discerning CD2+ populations.

### Immunohistochemistry

Similarly, OX-34 is a well-established reagent for the detection of CD2 in tissue sections. It is effective in identifying T-cell infiltration in various tissues, such as lymph nodes and spleen, in both frozen and paraffin-embedded sections. The distinct staining patterns can provide valuable information on the localization and distribution of T-cells in health and disease.

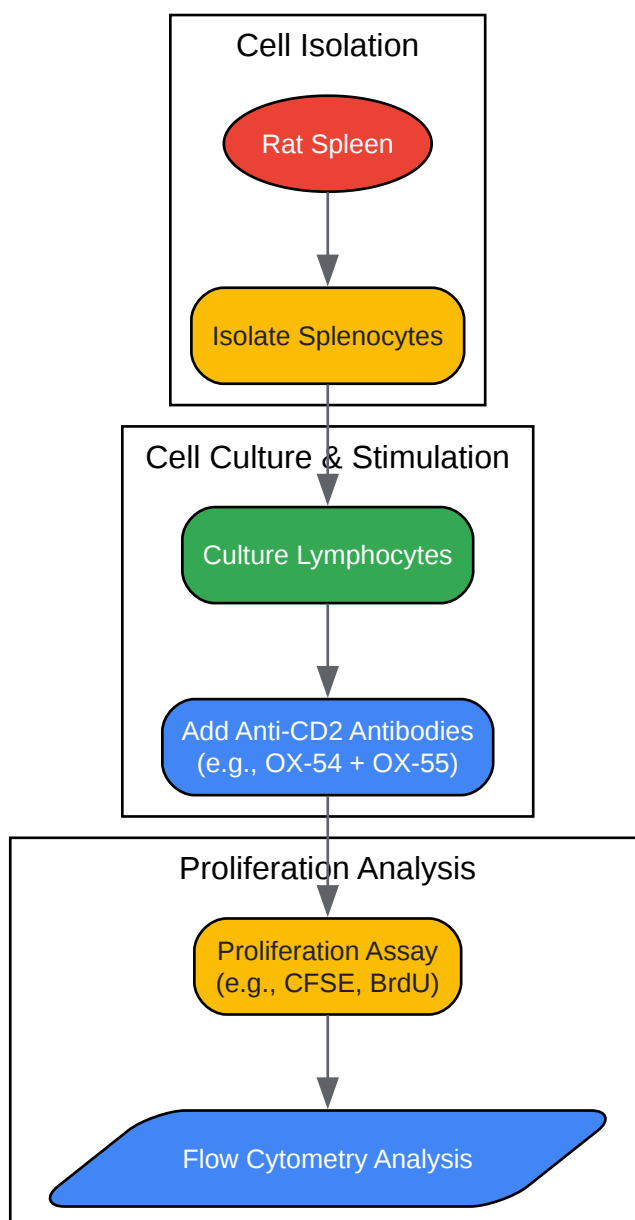
## Signaling and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the rat CD2 signaling pathway and a typical experimental workflow for analyzing T-cell proliferation.



[Click to download full resolution via product page](#)

Caption: Simplified Rat CD2 Signaling Pathway.



[Click to download full resolution via product page](#)

Caption: T-Cell Proliferation Assay Workflow.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are standard protocols for key applications involving anti-rat CD2 antibodies.

### I. Isolation of Rat Splenocytes

- Euthanize a rat according to approved institutional guidelines.
- Aseptically remove the spleen and place it in a petri dish containing 10 mL of ice-cold RPMI-1640 medium.
- Gently tease the spleen apart using sterile forceps and a syringe plunger to release the splenocytes.
- Filter the cell suspension through a 70  $\mu$ m cell strainer into a 50 mL conical tube.
- Centrifuge the cells at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to remove red blood cells. Incubate for 5 minutes at room temperature.
- Add 10 mL of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count. Adjust the cell concentration as needed for downstream applications.

## II. Flow Cytometric Analysis of CD2 Expression

- Prepare a single-cell suspension of rat splenocytes as described above.
- Adjust the cell concentration to  $1 \times 10^7$  cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
- Add 100  $\mu$ L of the cell suspension to each well of a 96-well V-bottom plate.
- Block Fc receptors by adding a purified anti-rat CD32 antibody and incubating for 10 minutes at 4°C.
- Add the anti-rat CD2 antibody (e.g., FITC-conjugated OX-34) at the predetermined optimal concentration.
- Incubate for 30 minutes at 4°C in the dark.

- Wash the cells twice with 200  $\mu$ L of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
- Resuspend the cells in 200  $\mu$ L of FACS buffer.
- Analyze the samples on a flow cytometer.

### III. Immunohistochemistry of Rat Lymph Node (Paraffin-Embedded)

- Deparaffinize and rehydrate 5  $\mu$ m thick sections of formalin-fixed, paraffin-embedded rat lymph node tissue.
- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
- Allow the slides to cool to room temperature.
- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
- Rinse with PBS.
- Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour at room temperature.
- Incubate with the primary antibody (e.g., OX-34) diluted in blocking buffer overnight at 4°C.
- Rinse with PBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Rinse with PBS.
- Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse with PBS.

- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.

## IV. T-Cell Proliferation Assay

- Isolate rat splenocytes as described above.
- Label the cells with CFSE (Carboxyfluorescein succinimidyl ester) according to the manufacturer's protocol.
- Plate  $2 \times 10^5$  CFSE-labeled splenocytes per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
- Add stimulating antibodies (e.g., MRC OX-54 and MRC OX-55, each at 1  $\mu\text{g/mL}$ ) or inhibitory antibodies (e.g., OX-34 at 10  $\mu\text{g/mL}$ ) as required by the experimental design.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Harvest the cells and stain with a viability dye and other cell surface markers if desired (e.g., anti-CD4, anti-CD8).
- Analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. abinscience.com [abinscience.com]
- To cite this document: BenchChem. [A Comparative Guide to OX-34 and Other Anti-Rat CD2 Antibody Clones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2445120#comparing-ox-34-with-other-anti-rat-cd2-antibody-clones]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)